molecular formula C11H14O2 B15319251 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol

Cat. No.: B15319251
M. Wt: 178.23 g/mol
InChI Key: XJJSJNZNWSSNMM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a substituted aromatic ring. Its molecular formula is C₁₁H₁₄O₂, with a cyclopropane ring fused to a 2-methoxy-5-methylphenyl group. Cyclopropanols are of interest in medicinal chemistry due to their strained ring system, which can enhance reactivity and serve as a scaffold for drug discovery .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O2/c1-8-3-4-10(13-2)9(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

XJJSJNZNWSSNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with cyclopropanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropanol ring may also play a role in stabilizing the compound’s conformation, enhancing its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound and the chloro-fluoro analog feature aromatic substituents, while the difluoroethyl derivative has an aliphatic group.
  • Electronic Effects: Methoxy and methyl groups are electron-donating, creating an electron-rich aromatic ring.

Physicochemical Properties

  • Lipophilicity : The methoxy and methyl groups in the target compound likely enhance lipophilicity compared to the halogenated analog, which may exhibit higher polarity due to Cl/F substituents.
  • Molecular Weight : The chloro-fluoro analog (186.61 g/mol) has a higher molecular weight than the target compound (~178.23 g/mol), which could influence solubility and bioavailability.
  • Melting Points/Stability: Data are unavailable, but strained cyclopropanol rings generally exhibit lower thermal stability. Halogenated aromatics (e.g., chloro-fluoro analog) may have higher melting points due to stronger intermolecular forces .

Reactivity and Stability

  • Electrophilic Substitution : The electron-rich aromatic ring in the target compound may undergo electrophilic substitution more readily than the electron-deficient chloro-fluoro analog.
  • Acid-Base Behavior : The hydroxyl group on the cyclopropane ring is acidic. Electron-withdrawing substituents (e.g., Cl/F) in the chloro-fluoro analog could lower the pKa compared to the target compound.
  • Synthetic Utility : The difluoroethyl analog’s aliphatic substituent may facilitate radical or nucleophilic reactions, whereas aromatic substituents in the target compound are suited for coupling reactions .

Data Tables

Table 1: Comparative Analysis of Cyclopropanol Derivatives

Property This compound 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol 1-(2,2-Difluoroethyl)cyclopropan-1-ol
Molecular Formula C₁₁H₁₄O₂ C₉H₈ClFO C₅H₈F₂O
Molecular Weight ~178.23 186.61 134.11
Substituent Type Electron-donating (OCH₃, CH₃) Electron-withdrawing (Cl, F) Aliphatic (F)
Predicted Lipophilicity High Moderate Low to Moderate
Potential Applications Drug discovery, agrochemicals Pharmaceuticals, pesticides CNS drugs, synthetic intermediates

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